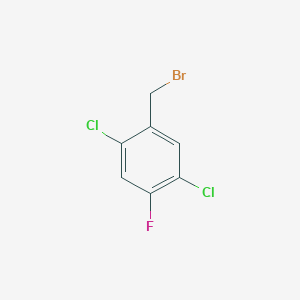
2,5-Dichloro-4-fluorobenzyl bromide
概要
説明
2,5-Dichloro-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H4BrCl2F. It is a derivative of benzyl bromide, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is typically a white to light yellow crystalline powder .
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-4-fluorobenzyl bromide can be synthesized through the bromination of 2,5-dichloro-4-fluorotoluene. The process involves dissolving 2,5-dichloro-4-fluorotoluene in an appropriate organic solvent, followed by the addition of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction mixture is then stirred and heated to facilitate the bromination reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,5-Dichloro-4-fluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce additional substituents onto the benzene ring.
Major Products:
Nucleophilic Substitution: The major products are substituted benzyl derivatives, such as benzyl amines, benzyl alcohols, and benzyl thiols.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or other substituted benzene derivatives.
科学的研究の応用
2,5-Dichloro-4-fluorobenzyl bromide is used as an intermediate in the synthesis of various biologically active compounds. Its applications span multiple fields:
作用機序
The mechanism of action of 2,5-Dichloro-4-fluorobenzyl bromide involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
類似化合物との比較
2,4-Dichloro-5-fluorobenzyl bromide: Similar structure with different positions of chlorine and fluorine atoms.
3,5-Difluorobenzyl bromide: Contains two fluorine atoms instead of chlorine.
2,4-Difluorobenzyl bromide: Contains two fluorine atoms and no chlorine.
Uniqueness: 2,5-Dichloro-4-fluorobenzyl bromide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both chlorine and fluorine atoms can also affect the compound’s electronic properties and its interactions with other molecules .
生物活性
2,5-Dichloro-4-fluorobenzyl bromide is an organic compound with significant potential in various biological applications. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C7H4BrCl2F
- Molecular Weight : 257.92 g/mol
- Physical State : Clear, colorless liquid
- Boiling Point : Approximately 94°C at 1 mmHg
- Classification : Lachrymatory (causes tearing or irritation upon contact with eyes)
The biological activity of this compound is largely attributed to its ability to interact with various biological systems. Compounds with similar halogenated structures often exhibit significant biological properties, including antimicrobial and antifungal activities. The presence of chlorine and fluorine enhances lipophilicity, potentially increasing membrane permeability and bioactivity in biological systems.
Study on Cytotoxic Activity
A study investigated the cytotoxic effects of a related compound, N-(2,4-dichloro)benzoyl-N’-phenylthiourea, which exhibited better cytotoxicity compared to hydroxyurea against MCF-7 and T47D cell lines. The results indicated a selectivity index that suggests potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| N-(2,4-dichloro)benzoyl-N’-phenylthiourea | MCF-7 | 0.5 | 30 |
| N-(2,4-dichloro)benzoyl-N’-phenylthiourea | T47D | 0.1 | 5 |
Antimicrobial Studies
Research has shown that the introduction of fluorine and chlorine atoms in benzyl derivatives significantly enhances antibacterial activity. For example, a study reported minimal inhibitory concentration (MIC) values ranging from 4.62 to 9.23 μM for specific derivatives containing these halogens .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions involving appropriate precursors. Common methods include:
- Halogenation Reactions : Introducing chlorine and fluorine atoms into the benzyl structure through electrophilic aromatic substitution.
- Bromination : Utilizing bromine in the presence of catalysts to form the bromide derivative.
特性
IUPAC Name |
1-(bromomethyl)-2,5-dichloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVPHAGDVFREOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















